Nanoparticles are being used to improve the efficiency of pesticides and fertilizers, enhance plant growth, and increase crop yield .
Although there’s no direct evidence of 3-Isopropylaniline being used in the food industry, advancements in nanotechnology are revolutionizing this sector . Nanoemulsions, nanosensors, and nanocapsules are being developed for various applications, including enhancing food quality, improving packaging, and increasing the shelf life of products .
Biocosmetics, made from 100% natural ingredients, are gaining popularity due to their biocompatible, safe, and eco-friendly nature . While 3-Isopropylaniline isn’t specifically mentioned, it’s possible that similar organic compounds could be used in the formulation of these products.
Organic compounds are often used in the production of various electronic devices . While there’s no direct mention of 3-Isopropylaniline, it’s plausible that similar compounds could be used in the manufacturing process.
3-Isopropylaniline is an organic compound with the molecular formula C9H13N and a molar mass of 135.21 g/mol. It is categorized as an aromatic amine, specifically a substituted aniline, where the isopropyl group is attached to the third position of the benzene ring. This compound appears as a light yellow to yellow-brown oily liquid that is insoluble in water but soluble in organic solvents such as benzene and toluene . The compound has a boiling point of approximately 101-103 °C under reduced pressure and a density of 0.96 g/cm³ .
3-Isopropylaniline exhibits biological activity that warrants caution in handling. It is known to be irritating to the eyes, skin, and respiratory system. Exposure can lead to symptoms such as headaches, dizziness, and potential methemoglobinemia, which affects blood oxygenation . Furthermore, its toxicity profile indicates that it may be harmful if ingested or absorbed through the skin, necessitating appropriate safety measures during its use .
The synthesis of 3-Isopropylaniline typically involves the condensation reaction of aniline with isopropanol under specific conditions. A common method includes:
3-Isopropylaniline finds applications across various fields:
3-Isopropylaniline shares structural similarities with other substituted anilines. Below are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
N-Isopropylaniline | C9H13N | Similar structure but differs in nitrogen position; used primarily in industrial applications. |
m-Toluidine | C7H9N | Contains a methyl group instead of an isopropyl; used in dye manufacturing. |
p-Isopropylaniline | C9H13N | Isomeric form with the isopropyl group at the para position; exhibits different reactivity patterns. |
Aniline | C6H7N | Base structure without substitution; widely used as a precursor for dyes and chemicals. |
The uniqueness of 3-Isopropylaniline lies in its specific position of substitution on the benzene ring, which influences its reactivity and applications compared to other similar compounds. Its distinct physical properties also set it apart from both ortho- and para-substituted analogs .
The molecular architecture of 3-isopropylaniline encompasses both the fundamental aromatic framework and the specific spatial arrangements of its substituent groups. The compound displays characteristic features associated with both aniline derivatives and isopropyl-substituted benzenes.
The benzene ring in 3-isopropylaniline bears two distinct substituents: an amino group and an isopropyl group positioned in a meta relationship [1]. This substitution pattern places the electron-donating amino group (-NH₂) at position 1 and the electron-donating isopropyl group (-CH(CH₃)₂) at position 3 of the benzene ring [3]. The meta substitution pattern significantly influences the electronic properties and reactivity of the aromatic system compared to ortho or para arrangements [4] [5].
The amino group functions as a strong ortho-para directing group through resonance effects, while the isopropyl group acts as a weakly activating ortho-para directing group through hyperconjugative electron donation [6] [7]. In electrophilic aromatic substitution reactions, the meta positioning of these two electron-donating groups creates competing directing effects that influence the regioselectivity of further substitution reactions [4] [5].
Experimental evidence demonstrates that aromatic rings bearing amino substituents exhibit enhanced reactivity toward electrophilic attack due to the strong electron-donating nature of the amino group through resonance [8] [9]. The amino group increases the electron density of the benzene ring by approximately 1000-fold compared to unsubstituted benzene [10]. The isopropyl group provides additional activation through hyperconjugative donation, though to a lesser extent than the amino group [11] [12].
The isopropyl group in 3-isopropylaniline exhibits specific conformational preferences that influence the overall molecular geometry and electronic properties. Vibrational spectroscopic studies of isopropylbenzene derivatives indicate that the most stable conformation places the isopropyl group in a planar arrangement with respect to the benzene ring [13]. Specifically, the CH bond of the isopropyl group preferentially aligns in the plane of the benzene ring rather than perpendicular to it [13].
Computational and experimental studies reveal that isopropylbenzene derivatives can exist in multiple conformational states [14]. For isopropyl-substituted aromatics, three spectroscopically distinguishable species can be observed: two corresponding to conformations with the methine CH bond eclipsed with the benzene ring in syn or anti orientations, and a third representing torsionally excited states above the internal rotation barrier [14]. The internal rotation barrier between the phenyl and isopropyl groups has been determined to be approximately 250 ± 140 cal/mol in related para-substituted isopropylbenzene derivatives [14].
The steric bulk of the isopropyl group follows the established order: tert-butyl > isopropyl > ethyl > methyl, which influences both conformational preferences and reaction kinetics [15]. This steric effect becomes particularly important in reactions where approach to positions adjacent to the isopropyl group is required.
The stereoelectronic properties of 3-isopropylaniline arise from the complex interplay between inductive and resonance effects contributed by both the amino and isopropyl substituents.
The amino group in 3-isopropylaniline exhibits strong resonance donation capabilities that dominate its electronic behavior [16] [17]. The nitrogen atom possesses a lone pair of electrons that can delocalize into the π system of the aromatic ring, creating multiple resonance structures [6] [18]. This resonance effect results in increased electron density at the ortho and para positions relative to the amino group, making these positions more nucleophilic and reactive toward electrophilic attack [7] [9].
The resonance stabilization in aniline derivatives involves approximately five resonance structures, compared to only two resonance structures available to the corresponding anilinium ion [18]. This extensive resonance delocalization contributes significantly to the stability of the neutral amine compared to its protonated form, explaining the relatively low basicity of aromatic amines compared to aliphatic amines [19] [18].
While the amino group exhibits a weak inductive electron-withdrawing effect due to the higher electronegativity of nitrogen compared to carbon, this effect is completely overshadowed by the much stronger resonance electron-donating effect [16] [17]. The net result is that the amino group functions as a strong electron-donating group and powerful activating substituent for electrophilic aromatic substitution reactions [8] [20].
The isopropyl group contributes electron density to the aromatic ring primarily through hyperconjugative donation [11] [12]. This hyperconjugative effect involves the overlap of σ-bonding orbitals from the alkyl group with the π system of the aromatic ring [21]. Although weaker than the resonance effect of the amino group, hyperconjugation from alkyl substituents provides measurable activation of the aromatic ring toward electrophilic attack [12] [10].
The inductive effect of the isopropyl group is electron-donating due to the electron-releasing nature of alkyl groups [21]. This inductive donation works synergistically with the hyperconjugative effect to increase the overall electron density of the aromatic system [11].
Conformational analysis of 3-isopropylaniline reveals the spatial arrangements that minimize steric interactions while optimizing electronic stabilization. The compound exhibits conformational flexibility primarily around the bond connecting the isopropyl group to the aromatic ring.
Spectroscopic evidence from related isopropyl-substituted aromatics demonstrates that the preferred conformation places the methine hydrogen of the isopropyl group in the plane of the benzene ring [13]. This planar conformation minimizes steric repulsion between the methyl groups of the isopropyl substituent and the aromatic ring while allowing optimal orbital overlap for hyperconjugative stabilization [14].
The amino group in aniline derivatives typically adopts a nearly planar geometry with respect to the aromatic ring to maximize resonance stabilization [22]. Computational studies indicate that deviation from planarity significantly reduces the resonance contribution and destabilizes the molecule [22]. In 3-isopropylaniline, the meta positioning of the isopropyl group relative to the amino group minimizes direct steric interactions between these substituents, allowing both groups to adopt their preferred conformations.
The overall conformational landscape of 3-isopropylaniline is characterized by a relatively low barrier to rotation around the isopropyl-benzene bond, estimated at approximately 250 cal/mol based on studies of similar compounds [14]. This low barrier allows for rapid interconversion between conformational states at ambient temperatures, resulting in an averaged structure in solution-phase measurements.